molecular formula C18H36NO13PS B1250687 6-O-(2-amino-2-deoxy-alpha-D-glucosyl)-1D-myo-inositol 1-(6-mercaptohexyl)phosphate

6-O-(2-amino-2-deoxy-alpha-D-glucosyl)-1D-myo-inositol 1-(6-mercaptohexyl)phosphate

Cat. No. B1250687
M. Wt: 537.5 g/mol
InChI Key: JRTLAQNJAMTCET-VSENFZNASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-O-(2-amino-2-deoxy-alpha-D-glucosyl)-1D-myo-inositol 1-(6-mercaptohexyl)phosphate is a myo-inositol monophosphate derivative consisting of 1-O-(6-thiohexylphosphono)-D-myo-inositol having a 2-amino-2-deoxy-alpha-D-glucosyl residue at the 6-position. It is a 2-deoxy-alpha-D-glucoside and a myo-inositol monophosphate derivative. It derives from a myo-inositol.

Scientific Research Applications

Insulin Mimetic Synthesis

6-O-(2-amino-2-deoxy-α-D-glucopyranosyl)-D-myo-inositol 1-phosphate has been synthesized as a component related to insulin mimetics. This synthesis was achieved using selectively protected and enantiomerically pure D-chiro- and myo-inositol derivatives, demonstrating potential applications in diabetes research and treatment (Jaramillo, Chiara, & Martín‐Lomas, 1994).

GPI Biosynthesis Inhibition

Research includes the synthesis of various myo-inositol derivatives, including 6-O-(2-amino-2-deoxy-alpha-D-glucopyranosyl)-myo-inositol 1-phosphate, for probing the reaction mechanism of zinc-dependent metalloenzymes in glycosylphosphatidylinositol (GPI) biosynthesis. These studies are vital for understanding and potentially disrupting GPI biosynthesis in disease contexts, particularly in parasitic infections (Crossman, Urbaniak, & Ferguson, 2008).

Synthesis of Glycosylinositol Phosphates

The compound has been synthesized as part of research into the inner core structure of various glycosylphosphatidylinositols and as a proposed component of an insulin second messenger glycosylinositol phosphate. These syntheses contribute to our understanding of complex biological signaling pathways and potential therapeutic targets (Garegg, Konradsson, Oscarson, & Ruda, 1997).

Biological Evaluation in Parasite Research

The compound and its derivatives have been used in the synthesis of substrate analogues for biological evaluation in the glycosylphosphatidylinositol (GPI) biosynthetic pathway of Trypanosoma brucei, a parasitic organism. This research is significant in the study of parasitic diseases and could lead to new therapeutic approaches (Crossman, Brimacombe, & Ferguson, 1999).

Exploration of Enzymatic Mechanisms

Studies involving 6-O-(2-amino-2-deoxy-alpha-D-glucopyranosyl)-myo-inositol 1-phosphate have contributed to our understanding of enzymatic mechanisms, such as the synthesis of 1-l-myo-Inositol-1-phosphate synthase. This enzyme plays a crucial role in the biosynthesis of all inositol-containing compounds, and understanding its mechanism is vital for various biological and medical research fields (Stein & Geiger, 2002).

properties

Product Name

6-O-(2-amino-2-deoxy-alpha-D-glucosyl)-1D-myo-inositol 1-(6-mercaptohexyl)phosphate

Molecular Formula

C18H36NO13PS

Molecular Weight

537.5 g/mol

IUPAC Name

[(1R,2R,3S,4R,5R,6R)-2-[(2R,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4,5,6-tetrahydroxycyclohexyl] 6-sulfanylhexyl hydrogen phosphate

InChI

InChI=1S/C18H36NO13PS/c19-9-11(22)10(21)8(7-20)30-18(9)31-16-14(25)12(23)13(24)15(26)17(16)32-33(27,28)29-5-3-1-2-4-6-34/h8-18,20-26,34H,1-7,19H2,(H,27,28)/t8-,9-,10-,11-,12-,13-,14+,15-,16-,17-,18-/m1/s1

InChI Key

JRTLAQNJAMTCET-VSENFZNASA-N

Isomeric SMILES

C(CCCS)CCOP(=O)(O)O[C@@H]1[C@@H]([C@@H]([C@H]([C@@H]([C@H]1O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)N)O)O)O)O

Canonical SMILES

C(CCCS)CCOP(=O)(O)OC1C(C(C(C(C1OC2C(C(C(C(O2)CO)O)O)N)O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-O-(2-amino-2-deoxy-alpha-D-glucosyl)-1D-myo-inositol 1-(6-mercaptohexyl)phosphate
Reactant of Route 2
6-O-(2-amino-2-deoxy-alpha-D-glucosyl)-1D-myo-inositol 1-(6-mercaptohexyl)phosphate
Reactant of Route 3
6-O-(2-amino-2-deoxy-alpha-D-glucosyl)-1D-myo-inositol 1-(6-mercaptohexyl)phosphate
Reactant of Route 4
6-O-(2-amino-2-deoxy-alpha-D-glucosyl)-1D-myo-inositol 1-(6-mercaptohexyl)phosphate
Reactant of Route 5
6-O-(2-amino-2-deoxy-alpha-D-glucosyl)-1D-myo-inositol 1-(6-mercaptohexyl)phosphate
Reactant of Route 6
6-O-(2-amino-2-deoxy-alpha-D-glucosyl)-1D-myo-inositol 1-(6-mercaptohexyl)phosphate

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